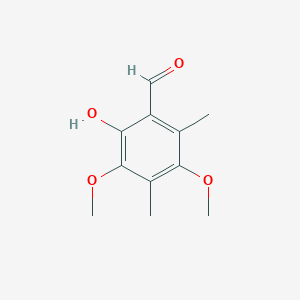

2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde

Description

2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl group at position 2, methoxy groups at positions 3 and 5, and methyl groups at positions 4 and 4. Substituted benzaldehydes are widely studied for their roles in organic synthesis, biological activity, and industrial applications due to their reactive aldehyde group and substituent-dependent physicochemical behavior.

Properties

IUPAC Name |

2-hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6-8(5-12)9(13)11(15-4)7(2)10(6)14-3/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOZDOFIPAWPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-dimethoxytoluene.

Oxidation: The benzene derivative undergoes controlled oxidation to introduce the aldehyde group at the para position, resulting in the formation of the target compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents.

Major Products Formed:

Oxidation: Formation of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzoic acid.

Reduction: Formation of 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzyl alcohol.

Substitution: Introduction of halogens or nitro groups at the benzene ring.

Scientific Research Applications

2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of various complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

Pathways: It influences various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern, which influences its chemical reactivity, solubility, and biological interactions. Below is a detailed comparison with key analogs:

4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

- Molecular Weight : 182.2 g/mol vs. 210.2 g/mol (estimated for the target compound).

- Biological Activity: Syringaldehyde exhibits radioprotective effects via Akt pathway activation and acts as a strong antioxidant (IC50 comparable to ascorbic acid).

- Solubility : Syringaldehyde dissolves in polar solvents like DMSO and acetone; the methyl groups in the target compound may reduce polarity, favoring solubility in less polar solvents.

2-Hydroxy-4,6-dimethoxybenzaldehyde

3,5-Diiodo-4-hydroxybenzaldehyde

- Structure : Hydroxy at position 4, iodine at 3 and 5.

- Biological Activity : Shows antimicrobial activity (MIC = 32 µg/mL) due to halogen-mediated electron withdrawal, which enhances electrophilicity. The target compound’s methoxy and methyl groups may instead donate electrons, reducing electrophilicity but improving stability.

2 : 4-Dihydroxy-3 : 6-dimethylbenzaldehyde

- Structure : Hydroxy at positions 2 and 4, methyl at 3 and 6.

- Synthesis : Produced via formanilide and phosphorus oxychloride reaction. Methylation of this compound yields derivatives with methoxy groups, suggesting similar synthetic routes could apply to the target compound.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Electron-Donating Groups (Methoxy, Methyl) : Stabilize the aromatic ring via resonance and inductive effects, reducing electrophilicity at the aldehyde group compared to halogenated analogs.

Physicochemical Properties

Biological Activity

2-Hydroxy-3,5-dimethoxy-4,6-dimethylbenzaldehyde (CAS No. 886498-58-4) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and effects on neurodegenerative disorders.

- Molecular Formula: C12H16O4

- Molecular Weight: 224.25 g/mol

- Physical State: Solid at room temperature

- Melting Point: Approximately 135 °C

- Boiling Point: Approximately 337 °C

The compound exhibits its biological activities primarily through the inhibition of specific enzymes involved in various biochemical pathways. Notably, it has shown inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may improve neuronal function and reduce symptoms associated with neurodegeneration .

Antitumor Activity

Research indicates that this compound and its derivatives possess significant antitumor properties. The compound has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways crucial for tumor growth. Preliminary studies have reported micromolar IC50 values against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Inhibition of angiogenesis |

Neuroprotective Effects

In addition to its antitumor properties, the compound has shown promise in the context of neurodegenerative disorders. It has been evaluated for its ability to inhibit MAO-B, with some derivatives displaying potent activity at low concentrations. This suggests that these compounds could be beneficial in treating conditions characterized by oxidative stress and neuroinflammation .

Case Study: Neuroprotection in Parkinson's Disease Models

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The findings indicated that treatment with the compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to untreated controls. This underscores the potential therapeutic applications of this compound in managing neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.